molecular formula C26H24N2O4S2 B2538482 N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115373-17-5

N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2538482
CAS No.: 1115373-17-5
M. Wt: 492.61
InChI Key: VCMUMHAYMFARMS-UHFFFAOYSA-N
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Description

This compound is a substituted thiophene derivative with a complex structure featuring:

  • N2-(2-Methoxyphenyl): A methoxy-substituted aromatic ring attached to the thiophene’s nitrogen at position 2. The methoxy group enhances lipophilicity and may influence binding interactions in biological systems.
  • 5-(4-Methylbenzoyl): A para-methyl-substituted benzoyl group at position 5, contributing to steric bulk and electronic effects.
  • 3-(4-Methylbenzenesulfonyl): A sulfonyl group with a para-methylphenyl substituent at position 3, which can improve metabolic stability and solubility.

Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and coupling reactions, as seen in analogous thiophene derivatives .

Properties

IUPAC Name

[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-8-12-18(13-9-16)23(29)24-22(27)25(34(30,31)19-14-10-17(2)11-15-19)26(33-24)28-20-6-4-5-7-21(20)32-3/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMUMHAYMFARMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a thiophene core substituted with various functional groups that contribute to its biological properties. The presence of methoxy and sulfonyl groups is significant for its interaction with biological targets.

Research indicates that thiophene derivatives often exhibit their biological activity through several mechanisms:

  • Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance, thiophene derivatives have demonstrated IC50 values indicating effective inhibition of these enzymes, leading to reduced inflammation .
  • Gene Expression Modulation : The compound may also influence gene expression related to inflammatory cytokines. Studies have shown that certain thiophene derivatives can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammatory responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of thiophene derivatives:

Activity TypeCompound ReferenceIC50 ValueMechanism of Action
COX Inhibition5e29.2 µMInhibits cyclooxygenase activity
LOX Inhibition6b6.0 µMInhibits lipoxygenase activity
Anti-proliferative6d93 nMTargets cyclin-dependent kinase 2 (CDK2)
Cytokine Regulation7d-Downregulates TNF-α and IL-8 expression

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of a thiophene derivative in a murine model of acute lung injury. The compound significantly reduced inflammation markers and improved lung function compared to control groups .
  • Cancer Cell Proliferation : Another research focused on the anti-cancer properties of thiophene derivatives, revealing that they exhibit potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways .
  • Molecular Docking Studies : Molecular docking studies have shown that these compounds bind effectively to targets such as DNA gyrase, suggesting potential antibacterial properties alongside their anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Key Substituents Biological Activity Synthesis Route Reference
Target Compound N2-(2-methoxyphenyl), 5-(4-methylbenzoyl), 3-(4-methylbenzenesulfonyl), 2,4-diamine Not explicitly reported (inferred: potential kinase inhibition or cytotoxicity) Likely involves Friedel-Crafts acylation, sulfonylation, and nucleophilic substitution
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] 4-X-phenylsulfonyl, 2,4-difluorophenyl, triazole-thione Antifungal, antibacterial (based on triazole-thione pharmacophore) Condensation of hydrazinecarbothioamides with NaOH
N-(4-Substituted-Phenyl)-5-(2-Chloroacetamido)-4-Cyano-3-Methylthiophene-2-Carboxamides [4a,b] Chloroacetamido, cyano, carboxamide Cytotoxic against HepG2 and MCF-7 cells (IC50: 0.5–3.9 µM) Nucleophilic substitution of chloroacetamides with sulfur/nitrogen reagents
Ethyl 5-(4-Chlorophenyl)-3-[N-Carbamimidoyl-4-(Carbamothioyl)Amino-Benzenesulfonamide]Thiophene-2-Carboxylate 4-Chlorophenyl, sulfonamide, carbamimidoyl Anticancer (inferred from sulfonamide and thiophene motifs) Multi-step coupling and cyclization

Key Comparisons

Bioactivity :

  • The target compound lacks explicit bioactivity data, but analogues like [4a,b] () demonstrate potent cytotoxicity (IC50: 0.5 µM in HepG2 cells). The presence of a sulfonyl group in the target compound may enhance stability compared to chloroacetamido derivatives .
  • Triazole-thiones [7–9] () show antifungal activity, suggesting that replacing the thiophene core with a triazole could shift biological targets .

Synthetic Complexity :

  • The target compound’s synthesis likely requires regioselective substitutions, similar to the multi-step routes for triazole-thiones and thiophene carboxamides . Challenges include avoiding N-alkylation side reactions, as observed in during S-alkylation of triazoles .

Methoxy and methyl groups may reduce metabolic clearance relative to halogenated analogues (e.g., 4-chlorophenyl in ) .

Spectroscopic Confirmation :

  • IR and NMR data for similar compounds (e.g., νC=S at 1247–1255 cm⁻¹ in triazole-thiones , νNH at 3150–3319 cm⁻¹ in hydrazinecarbothioamides ) provide benchmarks for verifying the target compound’s structure.

Contradictions and Limitations

  • and focus on triazole and carboxamide derivatives, respectively, limiting direct comparisons to the target thiophene-diamine.
  • The absence of explicit data on the target compound’s bioactivity necessitates inferences from structural analogues.

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